molecular formula C17H21N3O4 B2925689 1,6-dimethyl-4-((1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one CAS No. 2309552-26-7

1,6-dimethyl-4-((1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Cat. No. B2925689
CAS RN: 2309552-26-7
M. Wt: 331.372
InChI Key: XUXMFNGDQDZZBX-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-((1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The compound 1,6-dimethyl-4-((1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is related to a family of compounds that are pivotal in the synthesis of heterocyclic compounds, which are a cornerstone in medicinal chemistry and material science. One study demonstrates a facile synthesis method for chromene substituted isoxazolo[4,5-b]pyridines, showcasing the potential of using related compounds in synthesizing complex heterocycles with potential therapeutic applications (Rajanarendar et al., 2006).

Crystal Structure Analysis

Another aspect of scientific research involving similar compounds focuses on their crystal structure analysis. For instance, the study on the crystal and molecular structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one reveals insights into the arrangement and interactions within the crystal lattice, providing a foundation for understanding the physical and chemical properties of these compounds (Karczmarzyk & Malinka, 2004).

Cycloaddition Reactions

Moreover, cycloaddition reactions involving isoxazoles, as detailed in the research, highlight the synthetic utility of these compounds in constructing pyridine derivatives. This method emphasizes the regioselectivity and efficiency of such reactions, showcasing the compound's role in synthesizing valuable chemical entities (Kobayashi & Nitta, 1985).

Supramolecular Aggregation

The study of supramolecular aggregation in derivatives of pyrazolo[3,4-b]pyridine-5-carbonitriles, including analyses of hydrogen bonding and pi-pi stacking interactions, provides insights into the self-assembly processes of these compounds. This research can guide the design of new materials and drug molecules by understanding the molecular basis of their aggregation behavior (Low et al., 2007).

Biological Activity

Finally, the synthesis and evaluation of compounds for biological activities, such as antimicrobial agents, demonstrate the potential therapeutic applications of these molecules. The development of novel antimicrobial agents is crucial in addressing the global challenge of antibiotic resistance, and compounds within this chemical family may offer new avenues for drug discovery (Patel et al., 2012).

properties

IUPAC Name

1,6-dimethyl-4-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-11-8-14(10-16(21)19(11)3)23-13-4-6-20(7-5-13)17(22)15-9-12(2)24-18-15/h8-10,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXMFNGDQDZZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.